molecular formula C11H18O B8624963 5-Methylcyclodec-5-en-1-one CAS No. 84292-10-4

5-Methylcyclodec-5-en-1-one

Cat. No.: B8624963
CAS No.: 84292-10-4
M. Wt: 166.26 g/mol
InChI Key: HNZRUPSHKQVDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylcyclodec-5-en-1-one is a cyclic ketone featuring a 10-membered carbon ring (cyclodecene) with a methyl group and a double bond at position 5, along with a ketone functional group at position 1. Such medium-sized cyclic ketones are often studied for their unique conformational flexibility and applications in organic synthesis, fragrances, and pharmaceuticals.

Properties

CAS No.

84292-10-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-methylcyclodec-5-en-1-one

InChI

InChI=1S/C11H18O/c1-10-6-3-2-4-8-11(12)9-5-7-10/h6H,2-5,7-9H2,1H3

InChI Key

HNZRUPSHKQVDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCC(=O)CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview of Comparable Compounds

The following compounds are selected for comparison based on structural motifs (cyclic systems, substituents) or functional groups (ketones, unsaturated bonds):

a. 5-Methylcyclopentadiene (CAS: 96-38-8)
  • Structure : 5-membered cyclic diene with a methyl group at position 5.
  • Key Applications : Precursor for metallocene catalysts (e.g., in polymer chemistry) and Diels-Alder reactions.
b. 2-[(5Z)-Tetradec-5-en-1-yl]cyclobutan-1-one (CAS: 173074-85-6)
  • Structure: 4-membered cyclic ketone (cyclobutanone) with a long-chain unsaturated substituent (Z-configuration at C5).
  • Functional Group : Ketone with a tetradecenyl side chain.
  • Key Applications: Potential use in surfactants or specialty chemicals due to its amphiphilic structure.

Comparative Analysis

Table 1: Structural and Functional Comparison
Property 5-Methylcyclodec-5-en-1-one 5-Methylcyclopentadiene 2-[(5Z)-Tetradec-5-en-1-yl]cyclobutan-1-one
Ring Size 10-membered 5-membered 4-membered
Functional Group Ketone (C=O) at C1 Diene (C=C) at C1 and C3 Ketone (C=O) at C1
Substituent Methyl at C5 Methyl at C5 Tetradecenyl (C14 chain) at C2
Double Bond Position C5 of the ring C1 and C3 (conjugated) C5 of the tetradecenyl chain
Ring Strain Low (medium ring stability) Moderate (5-membered diene) High (cyclobutanone)
Typical Reactivity Ketone reactions (e.g., nucleophilic additions) Diels-Alder reactivity Strain-driven reactions (e.g., ring-opening)

Research Findings and Implications

Ring Size and Stability: The 10-membered ring in this compound offers greater conformational flexibility and reduced strain compared to the highly strained cyclobutanone and the smaller cyclopentadiene . This impacts thermal stability and reactivity.

Functional Group Influence: The ketone group in both this compound and the cyclobutanone derivative enables nucleophilic additions, whereas the diene in 5-Methylcyclopentadiene favors cycloaddition reactions (e.g., Diels-Alder).

Substituent Effects: The methyl group in this compound and 5-Methylcyclopentadiene introduces steric hindrance, whereas the long-chain tetradecenyl group in the cyclobutanone derivative enhances hydrophobicity, suggesting applications in lipid-based systems.

Analytical Methods :

  • Techniques such as GC-MS and NMR (referenced in general analytical guidance ) are critical for distinguishing these compounds, particularly in identifying unsaturated bonds and ketone positions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.